molecular formula C5H12N2O B3301392 N-(2-aminoethyl)-N-methylacetamide CAS No. 90914-57-1

N-(2-aminoethyl)-N-methylacetamide

Cat. No. B3301392
CAS RN: 90914-57-1
M. Wt: 116.16 g/mol
InChI Key: MWYINQCLEUZWLM-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-N-methylacetamide” is an organic building block. It may be used in the preparation of mixed two-component monolayers on glassy carbon. It may also be used in the synthesis of lysidine .


Synthesis Analysis

The synthesis of “N-(2-aminoethyl)-N-methylacetamide” involves various methods. One such method involves the synthesis of N-(2-aminoethyl)-N’- (6-substituted-2-benzothiazolyl)urea and salt compounds thereof . Another method involves the preparation of mixed two-component monolayers on glassy carbon .


Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-N-methylacetamide” is complex and involves various components. The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

“N-(2-aminoethyl)-N-methylacetamide” is involved in various chemical reactions. For instance, it is used in the preparation of mixed two-component monolayers on glassy carbon . It also plays a role in the formation of Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-N-methylacetamide” are complex. It is known that the thermal properties and transitions of oils and gels, specific heat capacity is a helpful parameter to understand the fundamentals of gels and gelation strategies .

Safety and Hazards

“N-(2-aminoethyl)-N-methylacetamide” can cause serious eye irritation. It is advised to avoid contact with skin, eyes, and clothing. It is also recommended to avoid breathing vapors or spray mist .

Future Directions

The future directions of “N-(2-aminoethyl)-N-methylacetamide” are promising. It has potential applications in the field of biological and medical applications . It is also being researched for its use in the treatment of cardiovascular disease and SARS-CoV infections .

properties

IUPAC Name

N-(2-aminoethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(8)7(2)4-3-6/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYINQCLEUZWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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